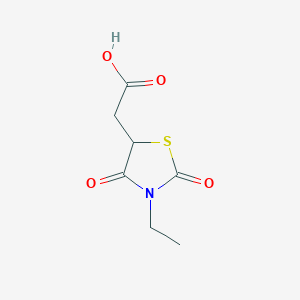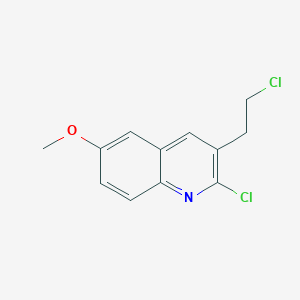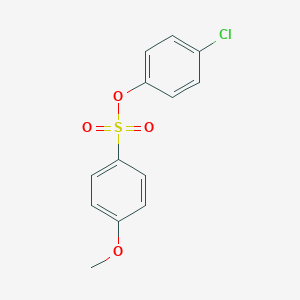
4-Chlorophenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 4-methoxybenzenesulfonate is a chemical compound that is widely used in scientific research applications. It is also known as Chloromethyl 4-methoxybenzenesulfonate and has the molecular formula C14H13ClO4S. This compound is an important intermediate in the synthesis of various organic compounds and is used extensively in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 4-methoxybenzenesulfonate is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chlorophenyl 4-methoxybenzenesulfonate are not well documented. However, it is known to be toxic to cells and can cause DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chlorophenyl 4-methoxybenzenesulfonate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, its toxicity and potential for DNA damage make it unsuitable for certain experiments.
Orientations Futures
There are several future directions for research on 4-Chlorophenyl 4-methoxybenzenesulfonate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential as a fluorescent probe for biological imaging. Finally, the toxicological effects of this compound on cells and organisms need to be further studied to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 4-Chlorophenyl 4-methoxybenzenesulfonate is achieved through the reaction of 4-methoxybenzenesulfonyl chloride with chloromethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
4-Chlorophenyl 4-methoxybenzenesulfonate is widely used in scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in the synthesis of fluorescent probes and sensors for biological imaging.
Propriétés
Numéro CAS |
37100-90-6 |
|---|---|
Nom du produit |
4-Chlorophenyl 4-methoxybenzenesulfonate |
Formule moléculaire |
C13H11ClO4S |
Poids moléculaire |
298.74 g/mol |
Nom IUPAC |
(4-chlorophenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-8-13(9-7-11)19(15,16)18-12-4-2-10(14)3-5-12/h2-9H,1H3 |
Clé InChI |
YOUWVYJESWPNDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Autres numéros CAS |
37100-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





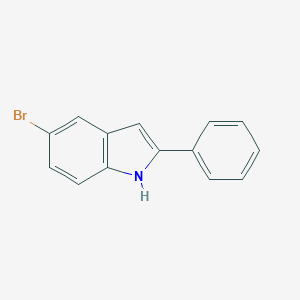
![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
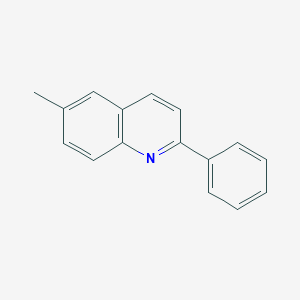
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
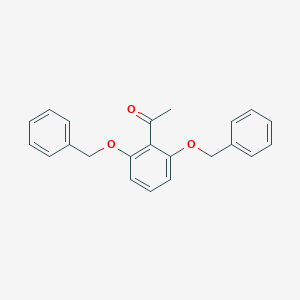
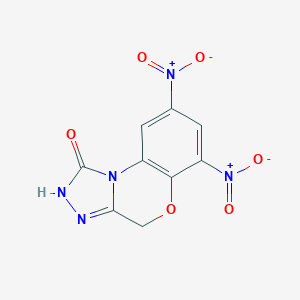
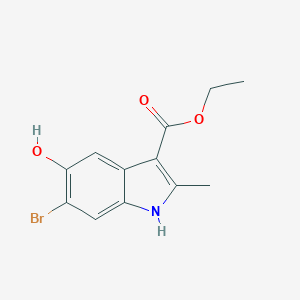

![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

